molecular formula C11H10N2O4 B016206 Ethyl 2-cyano-2-(2-nitrophenyl)acetate CAS No. 65548-02-9

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Cat. No. B016206
Key on ui cas rn: 65548-02-9
M. Wt: 234.21 g/mol
InChI Key: JUGQARWTQZEZRI-UHFFFAOYSA-N
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Patent
US05183894

Procedure details

A mixture of 2-chloronitrobenzene (47.2 g, 0.300 mole) and ethyl cyanoacetate (40 ml, 0.38 mol) in N,N-dimethylacetamide (DMA, 250 ml) was treated at once with potassium hydroxide pellets (120 g, 2.14 mole). The mixture was mechanically stirred and heated for ten minutes at 110°-120° C. (caution: minimal heat application may be needed, exothermic reaction) then poured into ice-cold dilute hydrochloric acid. Ether extractive workup gave an oil. The oil was passed through silica gel eluting with toluene to provide a yellow oil, which was dissolved in 100 ml methanol then chilled. The solid was filtered to afford ethyl cyano-2-nitrophenylacetate as a yellow solid (51.4 g, 73.2%) mp 57°-61° C. (literature 59°-60° C.).
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12].[OH-].[K+].CCOCC>CN(C)C(=O)C.CO.C1(C)C=CC=CC=1>[C:11]([CH:13]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])[C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12] |f:2.3|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for ten minutes at 110°-120° C.
CUSTOM
Type
CUSTOM
Details
(caution: minimal heat application may be needed, exothermic reaction)
ADDITION
Type
ADDITION
Details
then poured into ice-cold dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil, which
TEMPERATURE
Type
TEMPERATURE
Details
then chilled
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: PERCENTYIELD 73.2%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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